
Fotocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fotocaine is a photochromic ion channel blocker.
Scientific Research Applications
Photochromic Ion Channel Blocker Development
Fotocaine is a photochromic channel blocker derived from the anesthetic fomocaine. It has shown potential in controlling neuronal systems with high spatial and temporal precision. In a study, fotocaine was found to be effectively absorbed by neurons in brain slices, allowing optical control of action potential firing. This research exemplifies the concept of "azologization," where an established drug is converted into a photoswitchable form (Schoenberger et al., 2014).
Photodynamic Diagnosis in Cancer
Fotocaine, also known as Fotolon, has been explored as a photosensitizer in the photodynamic diagnosis of human nasopharyngeal carcinoma. In a study involving a xenograft model, Fotolon was shown to accumulate selectively in tumor tissues, revealing significant potential as a photodiagnostic agent (Ramaswamy et al., 2005).
Photodynamic Therapy in Wound Healing
The application of Fotoditazin, a derivative of fotocaine, has been studied in the context of wound healing. Research demonstrated that various formulations of Fotoditazin, especially when combined with amphiphilic polymers, significantly affect the early stages of wound healing in a rat model. This study highlights the potential of Fotoditazin in enhancing regeneration and suppressing inflammatory responses during wound repair (Rudenko et al., 2014).
Antimicrobial Effects in Photodynamic Therapy
The antimicrobial efficacy of Fotocaine, particularly in its form as Fotosan, has been investigated in laboratory conditions. The study demonstrated that photodynamic therapy using Fotosan exhibits significant antimicrobial effects, particularly against Gram-positive bacteria, suggesting its potential application in endodontic microbial pathology (Kalchinov & Gergova, 2020).
Photodynamic Therapy in Cancer Treatment
Fotolon, related to fotocaine, has been used in photodynamic therapy for treating recurrent angiosarcoma. The therapy demonstrated promising results, showing regression in tumors without significant side-effects. This application indicates the potential of Fotolon in treating cancerous growths (Thong et al., 2007).
Fluorescence Applications
Fotocaine derivatives have been explored in fluorescence-based applications, such as in the development of fluorescent proteins and organic nanocrystals. These applications are crucial in biological imaging and studying fundamental processes in life sciences (Shaner et al., 2005), (Féry-Forgues, 2013).
properties
CAS RN |
1612189-10-2 |
|---|---|
Product Name |
Fotocaine |
Molecular Formula |
C19H23N3O |
Molecular Weight |
309.41 |
IUPAC Name |
4-[3-[4-(2-Phenyldiazenyl)phenyl]propyl]-morpholine |
InChI |
InChI=1S/C19H23N3O/c1-2-6-18(7-3-1)20-21-19-10-8-17(9-11-19)5-4-12-22-13-15-23-16-14-22/h1-3,6-11H,4-5,12-16H2/b21-20+ |
InChI Key |
NDADKOVXAJKACJ-QZQOTICOSA-N |
SMILES |
N1(CCCC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)CCOCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Fotocaine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



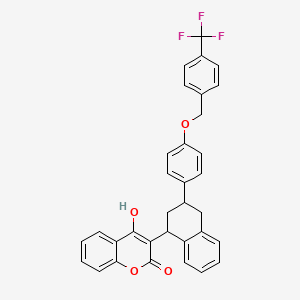
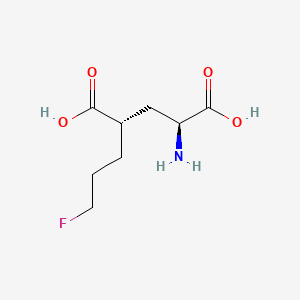
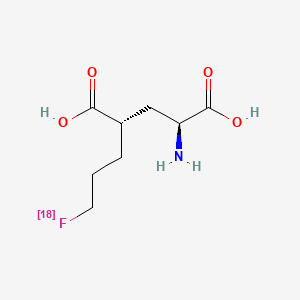
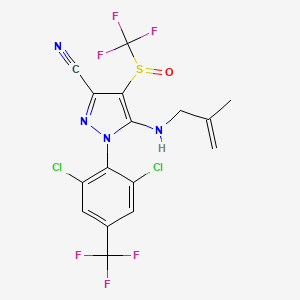
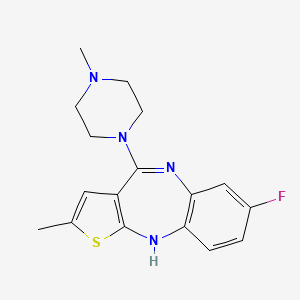
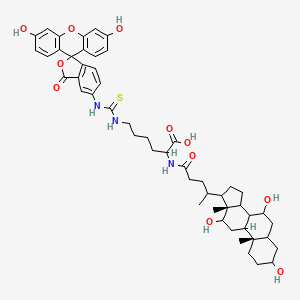
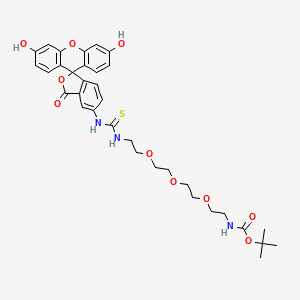
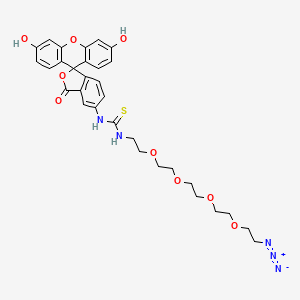
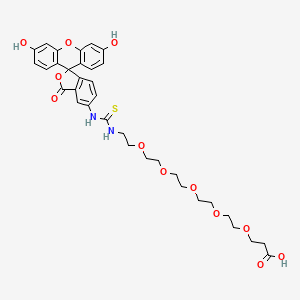
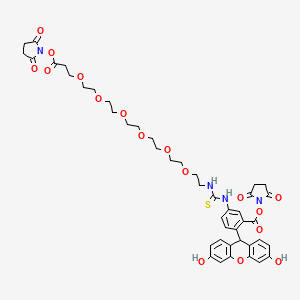


![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B607483.png)